REACTION_CXSMILES
|
[F-].[K+].C1(P(C2CCCCC2)C2(N(C)C)CC=CC=C2C2C=CC=CC=2)CCCCC1.[CH2:31]([NH:33][CH2:34][CH3:35])[CH3:32].Br[CH2:37][C:38]([NH2:40])=[O:39]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH2:31]([N:33]([CH2:34][CH3:35])[CH2:37][C:38]([NH2:40])=[O:39])[CH3:32] |f:0.1,5.6.7.8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)P(C1(C(=CC=CC1)C1=CC=CC=C1)N(C)C)C1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Toluene was freshly distilled from CaH2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
tetrahydrofuran (THF) was dried by passage through solvent purification system VAC
|
Type
|
CUSTOM
|
Details
|
to provide water content of less than 25 ppm
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
All iodo-carboranes were azeotropically dried with benzene
|
Type
|
CUSTOM
|
Details
|
to remove any trace of water
|
Type
|
CUSTOM
|
Details
|
dried thoroughly
|
Type
|
ADDITION
|
Details
|
filled glove box
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CC(=O)N)CC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |